2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline
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Overview
Description
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two chlorine atoms and an aniline group attached to the benzothiazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclo-oxygenase pathways, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Related compounds have been found to inhibit the biosynthesis of prostaglandins, thereby mediating their anti-inflammatory effects . This inhibition is achieved through the interaction with COX-1 and COX-2 enzymes .
Biochemical Pathways
Similar compounds have been shown to affect the cyclo-oxygenase pathways, specifically the cox-1 and cox-2 pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been found to have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Metabolic Pathways
Benzothiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-chloroaniline. One common method is the nucleophilic substitution reaction where the amine group of 6-chloro-1,3-benzothiazole-2-amine reacts with the chloro group of 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the aniline group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. Solvents like DMF or dimethyl sulfoxide (DMSO) are preferred.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzothiazole derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of reduced aniline derivatives.
Scientific Research Applications
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in the synthesis of various biologically active molecules that can be tested for anti-inflammatory, analgesic, and antimicrobial activities.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-benzothiazole-2-amine: A precursor in the synthesis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline.
2-Chloroaniline: Another precursor used in the synthesis.
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of two chlorine atoms and an aniline group makes it a versatile intermediate for the synthesis of various biologically active compounds.
Biological Activity
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and industrial applications. Its structure features two chlorine atoms and an aniline moiety attached to a benzothiazole ring, which contributes to its diverse biological properties.
Chemical Structure
The chemical formula of this compound is C13H8Cl2N2S, and its molecular weight is approximately 295.2 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
1. Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents .
2. Anti-inflammatory and Analgesic Properties
The compound is also investigated for its anti-inflammatory and analgesic activities. Research into related benzothiazole derivatives has demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound may possess similar effects .
3. Cytotoxicity Against Cancer Cell Lines
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have shown significant antiproliferative activity against human colon adenocarcinoma and other tumor cell lines .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis of benzothiazole derivatives reported that compounds with similar structures to this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, highlighting their potential as anti-tubercular agents .
Case Study 2: Cytotoxicity Testing
In another study evaluating the cytotoxicity of benzothiazole derivatives, it was found that a derivative closely related to this compound exhibited IC50 values of approximately 9.27 µM against ovarian adenocarcinoma cell lines. This suggests significant antitumor activity warranting further investigation into its mechanism of action .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Chloro-1,3-benzothiazole-2-amines | Structure | Antimicrobial |
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide | Structure | Anticancer |
Benzothiazole Derivative X | Structure | Anti-inflammatory |
Properties
IUPAC Name |
2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQGTQZPDRVHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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